Triphenyl(methanol-13C)
Overview
Description
Triphenyl(methanol-13C) is a stable isotope-labeled derivative of triphenylmethanol, where one of the hydrogen atoms in the methanol group is replaced by a carbon-13 atom. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(methanol-13C) can be synthesized through several methods, including the Grignard reaction. In this process, phenylmagnesium bromide is reacted with carbon dioxide to form triphenylcarbinol, which is then converted to triphenyl(methanol-13C) using a carbon-13 labeled reagent.
Industrial Production Methods: The industrial production of triphenyl(methanol-13C) involves large-scale synthesis using similar methods as those used in laboratory settings. The key difference lies in the optimization of reaction conditions to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(methanol-13C) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Triphenyl(methanol-13C) can be oxidized using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions typically involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: The major product of oxidation is triphenylmethanol carboxylic acid.
Reduction: The reduction of triphenyl(methanol-13C) can yield triphenylmethane.
Substitution: Substitution reactions can produce various derivatives depending on the reagent used.
Scientific Research Applications
Triphenyl(methanol-13C) is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various experiments. Its applications include:
Chemistry: Used as a standard in NMR spectroscopy and as a reagent in organic synthesis.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which triphenyl(methanol-13C) exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that aids in the structural elucidation of organic compounds. In metabolic studies, the labeled carbon-13 allows researchers to track the metabolic pathways and interactions of biological molecules.
Comparison with Similar Compounds
Triphenyl(methanol-13C) is similar to other triphenylmethanol derivatives, but its unique isotopic labeling sets it apart. Other similar compounds include:
Triphenylmethanol: The non-labeled version of the compound.
Bromotriphenylmethane: A brominated derivative of triphenylmethanol.
Diphenylmethanol: A compound with two phenyl groups instead of three.
These compounds share similar chemical properties but differ in their applications and labeling.
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Properties
IUPAC Name |
triphenyl(113C)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/i19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRCELOJRDYMQ-QHPTYGIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583630 | |
Record name | Triphenyl(~13~C)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-15-0 | |
Record name | Triphenyl(~13~C)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3881-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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